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molecular formula C12H14N2O2 B8585649 [2-(3-Methylphenyl)-1H-imidazole-4,5-diyl]dimethanol CAS No. 61698-34-8

[2-(3-Methylphenyl)-1H-imidazole-4,5-diyl]dimethanol

Cat. No. B8585649
M. Wt: 218.25 g/mol
InChI Key: MORJXSSLQYWCHC-UHFFFAOYSA-N
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Patent
US04122277

Procedure details

A reaction vessel equipped with a stirrer and a reflux condenser was charged with 15.8 g (0.1 mole) of 2-m-tolylimidazole, 24 ml (0.3 mole) of 37% formalin and 2 g (0.015 mole) of potassium carbonate. They were heated at about 90° C. for 1 hour with stirring. The contents were cooled, and the crystals were collected by filtration. The crystals collected were boiled together with 50 ml of water, cooled, and again collected by filtration. The crystals so collected were then boiled together with 20 ml of toluene, cooled, and collected by filtration. The crystals were recrystallized from methanol to afford 2-m-tolyl-4,5-dihydroxymethyl imidazole as a final product in an amount of 2 g (yield 9%). The thin-layer chromatography (Alumina G, ethanol) of these crystals gave only one spot at Rf = 0.7.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:12])[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[NH:8][CH:9]=[CH:10][N:11]=2)[CH:2]=1.[CH2:13]=[O:14].[C:15](=[O:18])([O-])[O-].[K+].[K+]>>[C:1]1([CH3:12])[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[NH:11][C:10]([CH2:15][OH:18])=[C:9]([CH2:13][OH:14])[N:8]=2)[CH:2]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
15.8 g
Type
reactant
Smiles
C1(=CC(=CC=C1)C=1NC=CN1)C
Name
Quantity
24 mL
Type
reactant
Smiles
C=O
Name
Quantity
2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction vessel equipped with a stirrer and a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The contents were cooled
FILTRATION
Type
FILTRATION
Details
the crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
The crystals collected
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
again collected by filtration
CUSTOM
Type
CUSTOM
Details
The crystals so collected
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
The crystals were recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(=CC=C1)C=1NC(=C(N1)CO)CO)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 9%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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